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Compound of Interest
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Introduction

Vobasan-type indole alkaloids, a class of natural products characterized by a complex

pentacyclic ring system, exhibit a wide range of biological activities, making them attractive

targets in drug discovery and development. The definitive structural elucidation of these

molecules is paramount for understanding their structure-activity relationships. This application

note provides a detailed overview and experimental protocols for the spectroscopic analysis of

the Vobasan skeleton, focusing on Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) techniques. The data and methodologies presented herein are essential for

researchers, scientists, and drug development professionals engaged in the isolation and

characterization of these intricate natural products.

Spectroscopic Data for Vobasan Alkaloids
The structural backbone of Vobasan alkaloids presents a unique spectroscopic fingerprint.

While slight variations in chemical shifts will occur depending on substitution patterns, the data

presented below for representative Vobasan-type alkaloids, dregamine and

tabernaemontanine, provide a foundational dataset for structural assignment.

NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete

structure elucidation of Vobasan alkaloids in solution. A combination of one-dimensional (¹H

and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the
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unambiguous assignment of all proton and carbon resonances and establishes the connectivity

within the molecule.

Table 1: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for Dregamine
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Position δC (ppm)
δH (ppm),
Multiplicity (J
in Hz)

Key HMBC
Correlations
(H to C)

Key COSY
Correlations

2 100.1 4.15, d (3.5) C3, C6, C7, C14 H6

3 55.8 3.40, m C2, C5, C14 H14

5 52.3 3.10, m; 2.85, m
C3, C6, C16,

C21
H6

6 35.5 2.60, m; 2.40, m C2, C5, C7 H5, H2

7 134.5 - - -

8 128.9 7.45, d (7.5) C7, C9, C13 H9

9 119.5 7.10, t (7.5) C8, C11, C13 H8, H10

10 121.8 7.15, t (7.5) C9, C12 H9, H11

11 110.8 7.50, d (7.5) C9, C10, C13 H10

12 136.2 - - -

13 142.8 - - -

14 40.1 2.95, m C3, C15, C20 H3, H15

15 34.2 1.80, m; 1.65, m C14, C16, C20 H14, H16

16 58.7 2.25, m
C5, C15, C17,

C21
H15, H17

17 175.2 - - -

18 11.8 0.90, t (7.5) C19, C20 H19

19 25.9 1.45, q (7.5) C18, C20 H18

20 45.3 2.10, m
C14, C15, C18,

C19
H14, H15, H19

21 60.2 3.80, s - -

N-CH₃ 42.5 2.45, s C3, C5 -
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OCH₃ 51.5 3.70, s C17 -

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for

Tabernaemontanine
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Position δC (ppm)
δH (ppm),
Multiplicity (J
in Hz)

Key HMBC
Correlations
(H to C)

Key COSY
Correlations

2 98.9 4.28, d (3.2) C3, C6, C7, C14 H6

3 54.2 3.55, m C2, C5, C14 H14

5 51.8 3.15, m; 2.90, m
C3, C6, C16,

C21
H6

6 36.1 2.65, m; 2.45, m C2, C5, C7 H5, H2

7 133.8 - - -

8 129.2 7.48, d (7.8) C7, C9, C13 H9

9 119.8 7.12, t (7.8) C8, C11, C13 H8, H10

10 122.1 7.18, t (7.8) C9, C12 H9, H11

11 111.2 7.53, d (7.8) C9, C10, C13 H10

12 136.5 - - -

13 143.1 - - -

14 39.8 3.05, m C3, C15, C20 H3, H15

15 33.9 1.85, m; 1.70, m C14, C16, C20 H14, H16

16 59.1 2.30, m
C5, C15, C17,

C21
H15, H17

17 174.9 - - -

18 12.1 0.95, t (7.4) C19, C20 H19

19 26.2 1.50, q (7.4) C18, C20 H18

20 44.9 2.15, m
C14, C15, C18,

C19
H14, H15, H19

21 60.5 3.85, s - -

N-CH₃ 42.8 2.50, s C3, C5 -
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OCH₃ 51.8 3.75, s C17 -

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental

composition of Vobasan alkaloids. Tandem mass spectrometry (MS/MS) experiments provide

valuable structural information through characteristic fragmentation patterns.

Table 3: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for Dregamine

Ion Formula
Calculated
m/z

Measured
m/z

Key
Fragment
Ions (m/z)

Proposed
Fragment
Structures

[M+H]⁺ C₂₁H₂₇N₂O₃ 355.2016 355.2018 324.1859
[M+H -

OCH₃]⁺

296.1910
[M+H -

COOCH₃]⁺

254.1488

Retro-Diels-

Alder

fragmentation

196.1121

Cleavage of

the C5-C16

and C3-C14

bonds

130.0651
Indole moiety

fragment

Experimental Protocols
The following protocols provide a general framework for the spectroscopic analysis of Vobasan
alkaloids. Optimization may be required based on the specific compound and available

instrumentation.
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NMR Spectroscopy Protocol
2.1.1. Sample Preparation

Weigh approximately 5-10 mg of the purified Vobasan alkaloid.

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable

deuterated solvent.

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00

ppm).

2.1.2. 1D NMR Acquisition

Acquire a ¹H NMR spectrum using a 500 MHz or higher field spectrometer. Typical

parameters include a 30° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of

1-2 seconds.

Acquire a ¹³C NMR spectrum. Typical parameters include a 30° pulse, a spectral width of

~240 ppm, and a relaxation delay of 2 seconds. Proton decoupling is typically applied during

acquisition.

2.1.3. 2D NMR Acquisition

COSY (Correlation Spectroscopy): Acquire a gradient-enhanced COSY45 or COSY90

experiment to establish ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-enhanced HSQC

experiment to determine one-bond ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-enhanced HMBC

experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. Optimize the long-range

coupling delay for J-couplings of 8-10 Hz.

Mass Spectrometry Protocol
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2.2.1. Sample Preparation

Prepare a stock solution of the purified Vobasan alkaloid in methanol or acetonitrile at a

concentration of 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

2.2.2. LC-MS/MS Analysis

Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over 15-20

minutes, hold for 5 minutes, and then re-equilibrate.

Flow Rate: 0.2-0.4 mL/min.

Injection Volume: 1-5 µL.

Mass Spectrometry (MS):

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

Full Scan MS: Acquire data over a mass range of m/z 100-1000.

Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on

the protonated molecular ion [M+H]⁺. Use a collision energy ramp (e.g., 10-40 eV) to

obtain comprehensive fragmentation information.

Data Interpretation and Structure Elucidation
Workflow
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The elucidation of a Vobasan alkaloid structure is a systematic process that integrates data

from all spectroscopic experiments.

NMR Analysis

MS Analysis

Structure Determination

1H NMR
(Proton Environment)

COSY
(H-H Connectivity)

13C NMR
(Carbon Skeleton)

HSQC
(Direct C-H Bonds)

Assemble Structural Fragments

Identifies Spin Systems Connects Protons to Carbons

HMBC
(Long-Range C-H Bonds)

Connects Fragments
HRMS

(Elemental Formula)

Provides Molecular Formula

MS/MS
(Fragmentation Pattern)

Confirms Connectivity

Propose Final Structure

Determine Stereochemistry
(NOESY/ROESY)
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Caption: Workflow for Vobasan structure elucidation.

Key Structural Features and Spectroscopic
Correlations
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The Vobasan skeleton possesses several key structural motifs that give rise to characteristic

spectroscopic signals. Understanding these correlations is fundamental to the rapid

identification and characterization of new analogues.

Indole Moiety Aromatic protons (δ 7.0-7.5)
Quaternary carbons (δ 120-145) Tetracyclic Core Complex aliphatic region (δ 1.5-4.0)

Multiple quaternary carbons
HMBC from H8/H11 to C7/C13

Ethyl Side Chain Triplet (δ ~0.9)
Quartet (δ ~1.5)

COSY between H19 and H18
HMBC from H18/H19 to C20

Ester Group Carbonyl carbon (δ ~175)
Methoxy protons (δ ~3.7)

HMBC from OCH3 to C17

Click to download full resolution via product page

Caption: Key spectroscopic correlations in the Vobasan skeleton.

Conclusion

The combination of advanced NMR and MS techniques provides a powerful and indispensable

toolkit for the structural elucidation of Vobasan-type indole alkaloids. The detailed protocols

and representative data presented in this application note serve as a comprehensive guide for

researchers in the field of natural product chemistry and drug discovery. By systematically

applying these methodologies, scientists can confidently determine the complex structures of

these biologically important molecules, paving the way for further pharmacological investigation

and development.

To cite this document: BenchChem. [Spectroscopic Analysis of Vobasan Alkaloids: An
Application Note for Structure Elucidation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1242628#spectroscopic-analysis-nmr-ms-for-
vobasan-structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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